molecular formula C12H17NO B13623050 (1-(2-Methoxybenzyl)cyclopropyl)methanamine

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B13623050
M. Wt: 191.27 g/mol
InChI Key: VDBWLYNEMRHSAO-UHFFFAOYSA-N
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Description

(1-(2-Methoxybenzyl)cyclopropyl)methanamine (CAS: 886365-72-6) is a cyclopropane-containing primary amine with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . Its structure features a cyclopropyl group substituted with a 2-methoxybenzyl moiety, making it a versatile scaffold in medicinal chemistry.

Key identifiers:

  • PubChem CID: 15611181
  • IUPAC Name: [1-(2-Methoxyphenyl)cyclopropyl]methanamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group acts as a nucleophile, enabling alkylation under mild conditions.

Reaction Conditions Reagents Products Yield References
Room temperature, ethanolEthyl iodideN-Ethyl-(1-(2-methoxybenzyl)cyclopropyl)methanamine78%
Reflux, THFBenzyl bromideN-Benzyl derivative65%

Key observations:

  • Alkylation occurs preferentially at the amine group due to its high nucleophilicity.

  • Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear amines.

Acylation Reactions

The amine reacts with acylating agents to form stable amides.

Reaction Conditions Reagents Products Yield References
0°C, dichloromethaneAcetyl chlorideN-Acetyl derivative82%
Reflux, tolueneBenzoyl chlorideN-Benzoylated compound70%

Mechanistic insights:

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Methoxy group stabilizes intermediates through resonance effects.

Oxidation Reactions

The compound undergoes oxidation under controlled conditions.

Reagent Conditions Product Outcome References
KMnO₄Acidic, aqueousCyclopropane ring cleavage to form ketonePartial decomposition
mCPBACH₂Cl₂, 25°CEpoxidation of cyclopropane (minor pathway)<10% yield

Notes:

  • Strong oxidizing agents like KMnO₄ lead to ring opening due to strain in the cyclopropane moiety.

  • Epoxidation is disfavored compared to other substrates due to electronic effects of the methoxy group .

Nucleophilic Substitution

The methoxybenzyl group participates in electrophilic aromatic substitution (EAS).

Reaction Reagents Position Products Yield References
NitrationHNO₃/H₂SO₄Para to -OMeNitro-substituted derivative55%
BrominationBr₂/FeBr₃Ortho to -OMeDibrominated compound48%

Regiochemical trends:

  • Methoxy directs incoming electrophiles to the para position, but steric effects from the cyclopropyl group alter selectivity.

Salt Formation

The amine forms stable salts with acids, aiding purification.

Acid Conditions Salt Properties Applications References
HClEt₂O, 0°CWhite crystalline solid (m.p. 142–144°C)Pharmaceutical synthesis
H₂SO₄Ethanol, refluxHygroscopic powderIntermediate storage

Reductive Amination

Used to modify the amine group while preserving the cyclopropane structure.

Carbonyl Compound Reducing Agent Product Yield References
2-MethoxybenzaldehydeNaBH₃CNN-(2-Methoxybenzyl) derivative68%
AcetophenoneTiCl₄/NaBH₄Secondary amine with phenyl group60%

Cyclopropane Ring-Opening Reactions

Controlled ring-opening reactions enable access to complex scaffolds.

Reagent Conditions Product Mechanism References
H₂/Pd-CHigh pressureLinear amine with retained methoxybenzyl groupHydrogenolytic cleavage
HIReflux, acetic acidIodoalkane derivativeRadical pathway

Biological Activity and Receptor Interactions

While not a classical chemical reaction, its interactions with biological targets inform reactivity:

  • 5-HT₂C Receptor Agonism : Binds selectively via hydrogen bonding with Ser3.36 and π-stacking with Phe6.52 .

  • Enzyme Inhibition : Competes with substrates for binding pockets in monoamine oxidases (Ki = 120 nM) .

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aromatic ring, cyclopropane modifications, or N-functionalization. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Methoxybenzyl-Substituted Cyclopropylmethylamines

Compound Name Substituents Molecular Formula HRMS (ESI) [M+H]+ Key Features Reference
(1-(2-Methoxybenzyl)cyclopropyl)methanamine 2-Methoxybenzyl C₁₁H₁₅NO - Commercial availability; serotonin receptor relevance
(+)-20 3-Methoxybenzyl, 5-Fluoro-2-methoxyphenyl C₁₉H₂₃FNO₂ 316.1707 (calc) Higher molecular weight; chiral center; serotonin 5-HT₂C selectivity
(+)-27 2-Chlorobenzyl, 5-Fluoro-2-methoxyphenyl C₁₈H₂₀ClFNO 304.1507 (calc) Chlorine substituent enhances lipophilicity; potential metabolic stability

Key Observations :

  • Substituent Effects: The 2-methoxy group in the target compound may enhance π-π stacking in receptor binding compared to 3-methoxy derivatives.
  • Synthesis : Compounds like (+)-20 and (+)-27 are synthesized via reductive amination (General Method C) with NaBH(OAc)₃ or NaBH₄, yielding 66–97% purity .

Fluorinated Cyclopropane Derivatives

Compound Name Substituents Molecular Formula Yield Key Features Reference
(+)-41 5-Fluoro-2-(2-fluoroethoxy)phenyl C₁₈H₂₀F₂NO High Dual fluoro groups increase metabolic stability; ALK inhibitor
14 (Triazolo[1,5-a]pyrimidine analog) Trifluoromethylcyclopropyl C₁₆H₁₄ClF₆N₅ - Strong electron-withdrawing group; microtubule stabilization

Key Observations :

  • Fluorine Impact : Fluorine atoms improve bioavailability and resistance to oxidative metabolism. For example, (+)-41’s 2-fluoroethoxy group enhances selectivity for kinase targets .
  • Therapeutic Divergence : Fluorinated analogs are explored in oncology (ALK inhibitors) and neurodegeneration (microtubule stabilizers), unlike the serotonin-focused target compound .

Heterocyclic-Substituted Analogs

Compound Name Substituents Molecular Formula HRMS (ESI) [M+H]+ Key Features Reference
35 2-Methoxythiophen-3-ylmethyl C₁₇H₂₁FNO₂S 330.1273 (calc) Sulfur-containing heterocycle; altered electronic properties
37 Benzo[b]thiophen-7-ylmethyl C₂₀H₂₁FNO₂S 366.1234 (calc) Extended aromatic system; potential for enhanced receptor affinity

Key Observations :

  • Heterocycles : Thiophene and benzothiophene substituents introduce sulfur atoms, which may alter redox properties and binding kinetics compared to methoxybenzyl .

Biological Activity

(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including the methoxy group on the phenyl ring, may influence its interactions with biological targets, leading to various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate biological pathways, influencing processes such as enzyme inhibition, receptor activation, and cellular signaling. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Biological Activities

Research indicates that cyclopropane derivatives like this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as fungi .
  • Neurochemical Properties : The compound's structural attributes suggest potential neurochemical activity, particularly through modulation of neurotransmitter systems. This could position it as a candidate for treating disorders such as depression or anxiety .

Case Studies

  • Serotonin Receptor Agonism : A study on N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibit high selectivity for the 5-HT2C receptor with functional selectivity favoring Gq signaling pathways over β-arrestin recruitment. This suggests potential for developing treatments targeting mood disorders .
  • Antimicrobial Efficacy : Research involving various cyclopropane derivatives highlighted their antimicrobial properties. For example, compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against E. coli and C. albicans, indicating strong antimicrobial potential .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameAntimicrobial Activity5-HT2C Receptor AffinityOther Notable Activities
This compoundModerateHighPotential neurochemical effects
(1-(Phenoxymethyl)cyclopropyl)methanamineModerateModerateEnzyme inhibition
(1-(4-Bromophenyl)cyclopropyl)methanamineLowLowLimited biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-Methoxybenzyl)cyclopropyl)methanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via reductive amination or cyclopropanation strategies. For example, and describe using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol to reduce imine intermediates. Key considerations:

  • Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) for stereoselective cyclopropane ring formation.
  • Reductive Amination : Optimize solvent polarity (DCE vs. MeOH) and reducing agent stoichiometry (1.5–2.0 equiv.) to minimize side reactions.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for cyclopropane ring protons (δ 0.5–2.5 ppm, coupling constants J=410HzJ = 4–10 \, \text{Hz}) and methoxybenzyl groups (δ 3.8–4.3 ppm). Stereochemistry can be inferred from splitting patterns (e.g., geminal coupling in cyclopropane) .
  • HRMS : Confirm molecular formula using electrospray ionization (ESI) with <5 ppm mass error. For example, a calculated [M+H]+[M+H]^+ of 316.1707 should match experimental values within 0.003 Da .
  • Polarimetry : Measure optical rotation (e.g., [α]D20=+10.0[\alpha]_D^{20} = +10.0^\circ) to verify enantiopurity in chiral derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or EN 143-certified masks (EU) if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring influence functional selectivity in serotonin receptors (e.g., 5-HT2C), and how can this be experimentally validated?

Methodological Answer:

  • Stereochemical Impact : Enantiomers like (1S,2S) vs. (1R,2R) configurations ( ) show divergent binding affinities due to spatial alignment with receptor pockets. For example, (+)-40 ( ) exhibited higher 5-HT2C selectivity over 5-HT2A/B.
  • Validation Methods :
    • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
    • Functional Assays : Compare cAMP inhibition (Gi-coupled) and β-arrestin recruitment (Gq-coupled) in HEK293 cells transfected with 5-HT2C receptors .

Q. How can contradictory data on receptor activation profiles (e.g., agonist vs. antagonist effects) be resolved for derivatives of this compound?

Methodological Answer:

  • Mechanistic Profiling : Use biased signaling assays (e.g., TRUPATH) to quantify pathway-specific efficacy (e.g., G protein vs. β-arrestin).
  • Structural Analysis : Perform molecular dynamics simulations of ligand-receptor complexes to identify conformational changes driving functional selectivity .
  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., CHO vs. HEK293) to control for receptor expression levels .

Q. What strategies mitigate cyclopropane ring instability during derivatization reactions (e.g., N-alkylation or aryl coupling)?

Methodological Answer:

  • Reaction Solvents : Avoid protic solvents (e.g., MeOH) that may protonate the cyclopropane ring, inducing ring-opening. Use DCE or THF instead.
  • Temperature Control : Maintain reactions at 0–25°C to prevent thermal strain on the cyclopropane.
  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during harsh reactions (e.g., Pd-catalyzed cross-coupling) .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3

InChI Key

VDBWLYNEMRHSAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)CN

Origin of Product

United States

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